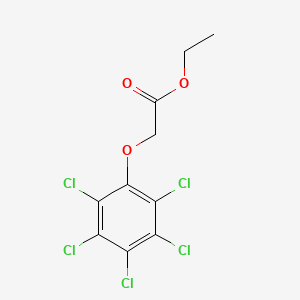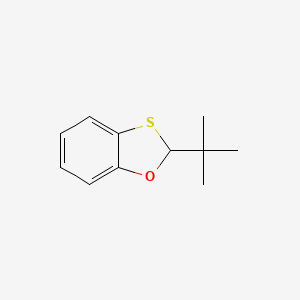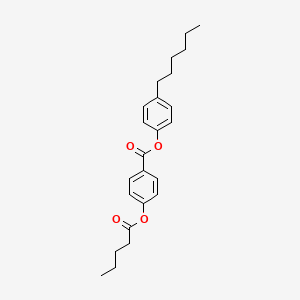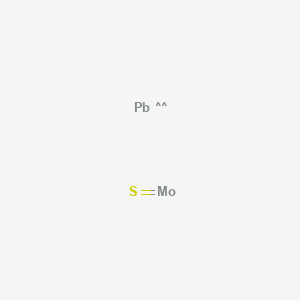
Lead--sulfanylidenemolybdenum (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lead–sulfanylidenemolybdenum (1/1) is a compound that combines lead, sulfur, and molybdenum
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lead–sulfanylidenemolybdenum (1/1) typically involves the reaction of lead salts with molybdenum sulfide under controlled conditions. One common method involves the use of lead nitrate and ammonium molybdate in the presence of hydrogen sulfide gas. The reaction is carried out at elevated temperatures to ensure complete formation of the compound.
Industrial Production Methods
Industrial production of lead–sulfanylidenemolybdenum (1/1) may involve large-scale chemical reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and specific reaction vessels can enhance the yield and purity of the compound.
化学反应分析
Types of Reactions
Lead–sulfanylidenemolybdenum (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxide and molybdenum oxide.
Reduction: Reduction reactions can convert the compound back to its elemental forms.
Substitution: Lead–sulfanylidenemolybdenum (1/1) can participate in substitution reactions where one of its components is replaced by another element or compound.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, hydrogen peroxide, and other oxidizing agents can be used to oxidize the compound.
Reducing Agents: Hydrogen gas, carbon monoxide, and other reducing agents can facilitate reduction reactions.
Substituting Agents: Halogens, acids, and bases can be used in substitution reactions.
Major Products Formed
Oxidation: Lead oxide (PbO) and molybdenum oxide (MoO3).
Reduction: Elemental lead (Pb) and molybdenum (Mo).
Substitution: Various lead and molybdenum compounds depending on the substituting agent used.
科学研究应用
Lead–sulfanylidenemolybdenum (1/1) has several scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions due to its unique properties.
Biology: Investigated for its potential role in biological systems and its effects on cellular processes.
Medicine: Studied for its potential therapeutic applications, including its use in drug delivery systems.
Industry: Utilized in the production of advanced materials and as a component in electronic devices.
作用机制
The mechanism of action of lead–sulfanylidenemolybdenum (1/1) involves its interaction with molecular targets and pathways within a system. The compound can bind to specific proteins and enzymes, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used.
相似化合物的比较
Similar Compounds
Lead sulfide (PbS): A compound with similar lead and sulfur components but lacking molybdenum.
Molybdenum disulfide (MoS2): Contains molybdenum and sulfur but no lead.
Lead molybdate (PbMoO4): Combines lead and molybdenum but in an oxide form.
Uniqueness
Lead–sulfanylidenemolybdenum (1/1) is unique due to its combination of lead, sulfur, and molybdenum, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where the combined properties of these elements are required.
属性
CAS 编号 |
51845-94-4 |
|---|---|
分子式 |
MoPbS |
分子量 |
335 g/mol |
InChI |
InChI=1S/Mo.Pb.S |
InChI 键 |
IEHPXOOVZNTMMJ-UHFFFAOYSA-N |
规范 SMILES |
S=[Mo].[Pb] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3,5-Bis(benzyloxy)phenyl]-2-diazonioethen-1-olate](/img/structure/B14645699.png)
![1,3,4,5,6,7-Hexamethylbicyclo[3.2.0]hepta-3,6-dien-2-one](/img/structure/B14645708.png)



![1,1'-[(Dibutylstannanediyl)bis(oxy)]bis(1-oxooctadecane-9,10-diol)](/img/structure/B14645733.png)


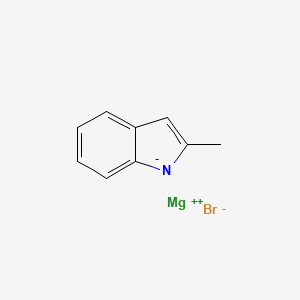
![N-[2-methyl-2-nitro-3-(N-nitrosoanilino)propyl]-N-phenylnitrous amide](/img/structure/B14645762.png)
